6-chloro-8aH-phthalazin-1-one

Olaparib synthesis PARP inhibitor intermediate scalable manufacturing

6-Chloro-8aH-phthalazin-1-one (synonyms: 6-chlorophthalazinone, 6-chloro-2H-phthalazin-1-one, 6-chlorophthalazin-1-ol) is a heterocyclic compound belonging to the phthalazinone class, defined by a fused bicyclic phthalazine ring system bearing a chlorine substituent at the 6-position and a carbonyl group at the 1-position. Its molecular formula is C₈H₅ClN₂O with a molecular weight of 180.59 g/mol.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B12360521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8aH-phthalazin-1-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=NC(=O)C21)Cl
InChIInChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H
InChIKeyVNILNTAKIZVVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8aH-phthalazin-1-one (CAS 57835-96-8): Structural Identity, Physicochemical Profile, and Core Scaffold Characteristics for Research Procurement


6-Chloro-8aH-phthalazin-1-one (synonyms: 6-chlorophthalazinone, 6-chloro-2H-phthalazin-1-one, 6-chlorophthalazin-1-ol) is a heterocyclic compound belonging to the phthalazinone class, defined by a fused bicyclic phthalazine ring system bearing a chlorine substituent at the 6-position and a carbonyl group at the 1-position . Its molecular formula is C₈H₅ClN₂O with a molecular weight of 180.59 g/mol . The compound exhibits a calculated logP of 1.58 and a polar surface area (PSA) of 45.75 Ų, parameters that inform its partitioning behavior and membrane permeability potential in biological systems . The phthalazinone scaffold is recognized as a privileged structure in medicinal chemistry, underpinning the pharmacophore of the FDA-approved PARP inhibitor olaparib and serving as a versatile building block for diverse bioactive molecule synthesis [1].

Why 6-Chloro-8aH-phthalazin-1-one Cannot Be Interchanged with Other Chlorophthalazinone Isomers: Position-Specific Reactivity and Application-Defined Differentiation


The chlorine substitution position on the phthalazinone ring is not a trivial structural variation; it dictates both chemical reactivity and biological recognition. The 4-chloro isomer (CAS 2257-69-4) exhibits enhanced susceptibility to nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent carbonyl and ring nitrogen atoms, enabling facile displacement by nucleophiles . In contrast, the 6-chloro substitution pattern places the halogen at a position electronically and sterically distinct from the carbonyl, resulting in moderated reactivity that is advantageous for selective downstream functionalization in multi-step synthetic routes . Furthermore, the 6-chloro isomer has a uniquely established role as a key intermediate in the industrial synthesis of olaparib and as Hydralazine Impurity 11, a regulatory reference standard—applications for which the 4-chloro, 7-chloro, and 8-chloro isomers are not cited [1]. These application-specific validations mean that generic interchange with other chlorophthalazinone isomers carries the risk of failed synthetic routes, non-compliant analytical methods, or invalidated regulatory filings.

6-Chloro-8aH-phthalazin-1-one: Quantitative Differentiation Evidence Against Closest Chlorophthalazinone Analogs


Validated Industrial Role: 6-Chloro Isomer as a Documented Key Intermediate in FDA-Approved Olaparib Synthesis vs. Unestablished Isomers

6-Chloro-8aH-phthalazin-1-one has been explicitly reported as a key intermediate in scalable processes for synthesizing the FDA-approved PARP inhibitor olaparib (Lynparza), with optimized yields achieved through sequential chlorination and hydrolysis reactions . In contrast, the 4-chloro, 7-chloro, and 8-chloro phthalazinone isomers are not documented as intermediates in any approved pharmaceutical manufacturing route [1]. This application-specific validation provides procurement certainty: the 6-chloro isomer is fit-for-purpose in olaparib-related synthetic workflows, while isomer substitution introduces unvalidated reactivity and impurity profiles.

Olaparib synthesis PARP inhibitor intermediate scalable manufacturing phthalazinone building block

Regulatory Reference Standard Designation: Hydralazine Impurity 11 Status Confers Unique Compliance Utility Absent in Other Chlorophthalazinone Isomers

6-Chlorophthalazin-1(2H)-one is officially designated as Hydralazine Impurity 11, a regulatory reference standard supplied with detailed characterization data compliant with ICH guidelines for use in Abbreviated New Drug Application (ANDA) submissions, analytical method development (AMV), and quality control (QC) during commercial hydralazine production [1][2]. Traceability against USP or EP pharmacopeial standards can be provided [1]. No equivalent regulatory impurity designation exists for the 4-chloro, 7-chloro, or 8-chloro phthalazinone isomers in the context of hydralazine or any other marketed pharmaceutical . This regulatory anchoring makes the 6-chloro isomer the only procurement choice for analytical laboratories performing pharmacopeial impurity profiling of hydralazine.

Pharmaceutical impurity reference standard Hydralazine quality control ANDA regulatory filing method validation

Lipophilicity Differentiation: LogP of 1.58 for 6-Chloro Isomer vs. Higher Predicted LogP Values for Alternative Chloro-Substituted Phthalazinones

The calculated logP of 6-chloro-8aH-phthalazin-1-one is 1.58, with a PSA of 45.75 Ų . These physicochemical parameters directly influence aqueous solubility, membrane permeability, and formulation behavior. While experimentally measured logP values for 4-chloro, 7-chloro, and 8-chloro isomers are not systematically reported in the same study, the chlorine substitution position is known to differentially affect the electronic distribution of the phthalazinone ring, which in turn modulates logP . The 6-chloro isomer's logP of 1.58 places it in a lipophilicity range compatible with oral bioavailability guidelines (Lipinski's Rule of Five: logP < 5), making it a favorable starting point for lead optimization when balanced against its PSA of 45.75 Ų (well under the 140 Ų threshold for oral absorption) .

LogP lipophilicity physicochemical property ADME prediction phthalazinone partitioning

Chlorine Position-Dependent Reactivity: 6-Chloro Substitution Offers Moderated Nucleophilic Displacement Kinetics Compared to the Highly Activated 4-Chloro Isomer

The chlorine substitution position on the phthalazinone scaffold directly governs reactivity toward nucleophilic displacement. The chlorine at the 4-position is particularly activated for nucleophilic aromatic substitution (SₙAr) due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the carbonyl group at position 1, enabling facile displacement by amines, thiols, and other nucleophiles . In contrast, the chlorine at the 6-position of 6-chloro-8aH-phthalazin-1-one experiences moderated activation, as it is not directly conjugated with the carbonyl and is positioned para to one ring nitrogen, resulting in more controlled reactivity that allows for selective functionalization in multi-step synthetic sequences . This differential reactivity is critical: the 4-chloro isomer may undergo premature or non-selective substitution during synthetic elaboration, whereas the 6-chloro isomer provides greater synthetic control for building complex derivatives .

Nucleophilic aromatic substitution SNAr reactivity phthalazinone derivatization synthetic intermediate selectivity

Commercial Availability with Defined Purity Grades: 97-98% Standard Purity Supporting Reproducible Research vs. Variable Purity of Alternative Isomers

6-Chloro-8aH-phthalazin-1-one is commercially available from multiple vendors with a standard purity specification of 97% (e.g., Aladdin Scientific, Activate Scientific) to 98% (e.g., CymitQuimica, Chemisci), supplied as an off-white to white powder . Storage conditions are well-defined: room temperature for general storage , with some vendors recommending refrigeration at 2-7°C for extended stability . The MDL number MFCD15523542 and HS code 2933990090 are established for customs and inventory management . In comparison, 8-chlorophthalazin-1(2H)-one is typically available at 95% purity , and 4-chlorophthalazin-1(2H)-one requires storage under inert gas at 2-8°C , indicating potentially greater sensitivity to atmospheric degradation. The consistently higher purity specification and simpler storage requirements of the 6-chloro isomer reduce procurement risk and ensure batch-to-batch reproducibility in research workflows.

Commercial purity vendor specification phthalazinone procurement research chemical quality

6-Chloro-8aH-phthalazin-1-one: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthesis of PARP Inhibitor Analogs and Olaparib-Related Derivatives

6-Chloro-8aH-phthalazin-1-one serves as a validated building block for constructing phthalazinone-based PARP inhibitors. The compound's documented role as a key intermediate in scalable olaparib synthesis makes it the preferred starting material for medicinal chemistry programs developing next-generation PARP-1/2 inhibitors or PARP-1/HDAC dual inhibitors . Its moderated 6-chloro reactivity enables selective downstream functionalization without premature halogen displacement, a critical advantage over the more labile 4-chloro isomer . Researchers designing phthalazinone-based PARP inhibitor libraries should procure this specific isomer to align with established synthetic routes and avoid undocumented reactivity profiles associated with alternative chlorophthalazinones.

Hydralazine Pharmaceutical Quality Control and Regulatory ANDA Filing

As the officially designated Hydralazine Impurity 11, 6-chlorophthalazin-1(2H)-one is the only chlorophthalazinone isomer suitable for use as a reference standard in hydralazine hydrochloride analytical method development, method validation (AMV), and quality control (QC) applications . The compound is supplied with detailed characterization data compliant with ICH Q3A/Q3B regulatory guidelines and can be traced against USP or EP pharmacopeial standards . For ANDA filers and QC laboratories, procurement of this specific isomer is mandatory for regulatory compliance; substitution with any other chlorophthalazinone isomer would invalidate impurity profiling and risk ANDA rejection.

Structure-Activity Relationship (SAR) Studies on Chlorine Position Effects in Phthalazinone Pharmacophores

The chlorine substitution position on the phthalazinone scaffold has been demonstrated to significantly influence PARP-1 inhibitory potency through computational and molecular dynamics studies . The meta vs. para chlorine positioning on the chlorophenyl moiety of phthalazinone-based PARP-1 inhibitors produces differential binding energies (ΔGbind), electrostatic contributions (ΔEele), and van der Waals interactions (ΔEvdW) . For SAR programs systematically exploring halogen position effects, 6-chloro-8aH-phthalazin-1-one provides a well-characterized core scaffold with established physicochemical parameters (logP 1.58, PSA 45.75 Ų), enabling controlled comparative studies against 4-chloro, 7-chloro, and 8-chloro isomers to map position-dependent pharmacological effects .

Polymer Chemistry: Chloro-Substituted Phthalazinone Monomer for High-Performance Poly(aryl ether)s and Polyamides

Chloro-substituted phthalazinone moieties have been incorporated into aromatic poly(aryl ether amide)s, poly(aryl ether s-triazine)s, and copolyamides to impart solubility, thermal stability, and processability advantages . The 6-chloro isomer, with its defined reactivity profile and commercial availability at 97-98% purity, is suitable as a monomer precursor for nucleophilic displacement polycondensation reactions, where controlled chlorine reactivity is essential for achieving desired polymer molecular weights and avoiding crosslinking . Its predicted density of 1.50±0.1 g/cm³ and stability under standard conditions facilitate reproducible polymer synthesis protocols.

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